molecular formula C18H14O3 B7815514 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- CAS No. 128019-31-8

2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)-

Cat. No.: B7815514
CAS No.: 128019-31-8
M. Wt: 278.3 g/mol
InChI Key: BPWLGUHJSQRCJV-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- is an organic compound with the molecular formula C18H14O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid group and a phenylmethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- typically involves the reaction of naphthalene derivatives with appropriate reagents under controlled conditions. One common method is the carboxylation of naphthalene with carbon dioxide in the presence of a catalytic system such as Ph3SiCl/AlBr3 . Another approach involves the reaction of naphthalene with carbon tetrachloride and alcohols in the presence of iron catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal complexes as catalysts, such as those containing cobalt, rhodium, palladium, molybdenum, or nickel, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalenecarboxylic acid, 3-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-phenylmethoxynaphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c19-18(20)16-10-14-8-4-5-9-15(14)11-17(16)21-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWLGUHJSQRCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=CC=CC=C3C=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649736
Record name 3-(Benzyloxy)naphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128019-31-8
Record name 3-(Benzyloxy)naphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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